(R)-Ethyl 2-phenyl-2-((R)-piperidin-2-yl)acetate hydrochloride (R)-Ethyl 2-phenyl-2-((R)-piperidin-2-yl)acetate hydrochloride The D-threo isomer of Ethylphenidate, a metabolite of Methylphenidate. D-threo-Ethylphenidate is formed by metabolic transesterification of Methylphenidate and ethanol.
Brand Name: Vulcanchem
CAS No.: 851764-84-6
VCID: VC0133554
InChI: InChI=1S/C15H21NO2.ClH/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13;/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3;1H/t13-,14-;/m1./s1
SMILES: CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl
Molecular Formula: C15H22ClNO2
Molecular Weight: 283.79 g/mol

(R)-Ethyl 2-phenyl-2-((R)-piperidin-2-yl)acetate hydrochloride

CAS No.: 851764-84-6

Reference Standards

VCID: VC0133554

Molecular Formula: C15H22ClNO2

Molecular Weight: 283.79 g/mol

(R)-Ethyl 2-phenyl-2-((R)-piperidin-2-yl)acetate hydrochloride - 851764-84-6

CAS No. 851764-84-6
Product Name (R)-Ethyl 2-phenyl-2-((R)-piperidin-2-yl)acetate hydrochloride
Molecular Formula C15H22ClNO2
Molecular Weight 283.79 g/mol
IUPAC Name ethyl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride
Standard InChI InChI=1S/C15H21NO2.ClH/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13;/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3;1H/t13-,14-;/m1./s1
Standard InChIKey ZNSNAOXTBUHNKX-DTPOWOMPSA-N
Isomeric SMILES CCOC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2.Cl
SMILES CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl
Canonical SMILES CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl
Description The D-threo isomer of Ethylphenidate, a metabolite of Methylphenidate. D-threo-Ethylphenidate is formed by metabolic transesterification of Methylphenidate and ethanol.
Synonyms (αR,2R)-α-Phenyl-2-piperidineacetic Acid Ethyl Ester Hydrochloride;
PubChem Compound 11391956
Last Modified Nov 11 2021
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